

# Foundational research on dimethyl fumarate in psoriasis and multiple sclerosis

Author: BenchChem Technical Support Team. Date: December 2025



# The Foundational Science of Dimethyl Fumarate: A Tale of Two Diseases

A Technical Guide for Researchers and Drug Development Professionals on the Core Mechanisms of **Dimethyl Fumarate** in Psoriasis and Multiple Sclerosis

#### Introduction

Dimethyl fumarate (DMF), a seemingly simple ester of fumaric acid, has carved a unique niche in the therapeutic landscape, demonstrating significant efficacy in two distinct, complex autoimmune diseases: psoriasis and multiple sclerosis (MS). Initially used for the treatment of psoriasis, its immunomodulatory and neuroprotective properties later led to its approval for relapsing-remitting multiple sclerosis. This in-depth technical guide delves into the foundational research that has elucidated the core mechanisms of action of DMF, providing a comprehensive resource for scientists and drug development professionals. We will explore the key signaling pathways, summarize pivotal clinical trial data, and detail the experimental methodologies that have been instrumental in uncovering the multifaceted therapeutic effects of this remarkable molecule.

# Core Mechanism of Action: A Multi-pronged Approach



The therapeutic efficacy of **dimethyl fumarate** is not attributed to a single mechanism but rather to its ability to modulate multiple critical cellular pathways. Following oral administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), which is believed to mediate most of the systemic effects.[1][2] The primary mechanisms revolve around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the modulation of inflammatory signaling through pathways such as Nuclear Factor-kappa B (NF-κB) and the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3][4][5]

# The Nrf2 Antioxidant Response Pathway: A Master Regulator of Cellular Defense

A cornerstone of DMF's mechanism is its potent activation of the Nrf2 pathway.[5][6][7] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] DMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[9]

The downstream targets of Nrf2 include enzymes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate the oxidative stress implicated in the pathogenesis of both psoriasis and MS.[6][7][11]

Signaling Pathway: Nrf2 Activation by **Dimethyl Fumarate** 





Click to download full resolution via product page

Caption: Nrf2 signaling pathway activation by DMF.

### **Modulation of Inflammatory Pathways**

The NF-κB signaling pathway is a critical driver of inflammation, and its constitutive activation is a hallmark of both psoriasis and MS. DMF and MMF have been shown to inhibit NF-κB activation.[3][4] This inhibition is thought to occur through multiple mechanisms, including the prevention of the nuclear translocation of the p65 subunit of NF-κB.[2][3] Some studies suggest that DMF can directly modify p65, thereby blocking its activity.[3] By inhibiting NF-κB, DMF reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are key mediators of the inflammatory cascades in both diseases.[4][12]

Signaling Pathway: NF-kB Inhibition by **Dimethyl Fumarate** 





#### Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by DMF.

Monomethyl fumarate is an agonist for the G-protein coupled receptor HCAR2 (also known as GPR109A).[13] Activation of HCAR2 on immune cells, such as dendritic cells, can lead to a downstream signaling cascade that ultimately inhibits NF-kB and reduces the production of proinflammatory cytokines.[7][13] This receptor is also implicated in the common side effect of flushing associated with DMF treatment.[7]

Signaling Pathway: HCAR2 Activation by Monomethyl Fumarate



Click to download full resolution via product page

Caption: HCAR2 signaling pathway activation by MMF.

## **Quantitative Data Summary**



The following tables summarize key quantitative data from foundational clinical trials of **dimethyl fumarate** in psoriasis and multiple sclerosis.

## **Table 1: Efficacy of Dimethyl Fumarate in Plaque**

**Psoriasis** 

| Study / Endpoint                | Placebo    | Dimethyl Fumarate<br>(various dosages)            | Key Findings                     |
|---------------------------------|------------|---------------------------------------------------|----------------------------------|
| BRIDGE Study (16 weeks)[14]     |            |                                                   |                                  |
| PASI 75 Response                | 15.3%      | 37.5%                                             | DMF was superior to placebo.[14] |
| DIMESKIN-2 (52 weeks)[15]       | N/A        |                                                   |                                  |
| Mean PASI Score<br>(Baseline)   | 15.9 ± 6.8 |                                                   |                                  |
| Mean PASI Score (52 weeks)      | 1.5 ± 2.0  | Significant reduction in PASI score.[15]          | _                                |
| PASI 75 Response                | 87.7%      | High rate of sustained response.[15]              | _                                |
| PASI 90 Response                | 56.9%      |                                                   |                                  |
| PASI 100 Response               | 24.6%      |                                                   |                                  |
| Real-world Study (48 weeks)[16] | N/A        |                                                   |                                  |
| Mean PASI Score<br>(Baseline)   | 13.07      |                                                   |                                  |
| Mean PASI Score (48 weeks)      | 6.11       | Significant improvement in realworld setting.[16] |                                  |
| PASI 75 Response                | 22.73%     |                                                   | -                                |



PASI: Psoriasis Area and Severity Index; PASI 75/90/100: Percentage of patients achieving a 75%/90%/100% reduction in PASI score from baseline.

Table 2: Efficacy of Dimethyl Fumarate in Relapsing-

**Remitting Multiple Sclerosis** 

| Study / Endpoint                                 | Placebo | Dimethyl Fumarate<br>(240 mg BID) | Key Findings                                                         |
|--------------------------------------------------|---------|-----------------------------------|----------------------------------------------------------------------|
| DEFINE Study (2 years)[6][17]                    |         |                                   |                                                                      |
| Annualized Relapse<br>Rate (ARR)                 | 0.36    | 0.17 (53% reduction)              | Significant reduction in relapse rate.[18]                           |
| CONFIRM Study (2 years)[17][18]                  |         |                                   |                                                                      |
| Annualized Relapse<br>Rate (ARR)                 | 0.40    | 0.22 (44% reduction)              | Consistent reduction in relapse rate.[18]                            |
| Integrated Analysis<br>(DEFINE &<br>CONFIRM)[17] |         |                                   |                                                                      |
| Annualized Relapse<br>Rate (ARR)                 | 0.37    | 0.19 (49% reduction)              | Robust and significant reduction in ARR.[17]                         |
| RESPOND Study (Subgroup analysis) [19]           |         |                                   |                                                                      |
| ARR (12 months post-<br>DMF)                     | N/A     | 0.11                              | Effective in patients with suboptimal response to prior therapy.[19] |

ARR: Annualized Relapse Rate; BID: Twice daily.



**Table 3: Pharmacokinetics of Monomethyl Fumarate** 

(MMF) after Oral DMF Administration

| Parameter        | Value               | Conditions                          |
|------------------|---------------------|-------------------------------------|
| Tmax (median)    | 2.5 - 4.03 hours    | Single dose, fasted state.[20] [21] |
| Cmax (mean)      | 1.70 - 1.83 μg/mL   | Single 240 mg DMF dose.[21]         |
| AUC (mean)       | 3.30 - 3.81 h⋅μg/mL | Single 240 mg DMF dose.[21]         |
| Half-life (t1/2) | ~1 hour             |                                     |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

# Table 4: Effects of Dimethyl Fumarate on Lymphocyte Subsets in Multiple Sclerosis



| Lymphocyte Subset            | Change with DMF<br>Treatment                                           | Key Observations                                    |
|------------------------------|------------------------------------------------------------------------|-----------------------------------------------------|
| Total Lymphocytes            | Decrease of ~30-50% within the first year, then stabilization. [5][12] | A well-documented effect of DMF treatment.[5][12]   |
| CD4+ T cells                 | Significant decrease.[22]                                              |                                                     |
| CD8+ T cells                 | More pronounced decrease than CD4+ T cells.[12][22]                    | Leads to an increased CD4/CD8 ratio.[12][22]        |
| Naïve T cells (Tn)           | Increased proportion.[22]                                              | _                                                   |
| Memory T cells (Tem and Tcm) | Reduced proportion.[22]                                                |                                                     |
| Th1 cells                    | Decreased proportion.[22]                                              | Shift towards an anti-<br>inflammatory profile.[22] |
| Th17 cells                   | Decreased proportion.[22]                                              |                                                     |
| Th2 cells                    | Increased proportion.[22]                                              | _                                                   |
| Regulatory T cells (Tregs)   | Increased frequency.[23]                                               |                                                     |

## **Experimental Protocols**

The following sections provide an overview of the key experimental methodologies used in the foundational research of **dimethyl fumarate**.

### **In Vitro Nrf2 Activation Assays**

- Western Blotting for Nrf2 and HO-1:
  - Cell Culture: Human cell lines (e.g., keratinocytes, astrocytes, or peripheral blood mononuclear cells) are treated with varying concentrations of DMF or MMF for specified time periods.
  - Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).



- SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes:
  - RNA Extraction: Total RNA is isolated from DMF/MMF-treated cells using a commercial kit.
  - cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
  - $\circ$  qPCR: The expression levels of Nrf2 target genes (e.g., NQO1, HMOX1) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the  $\Delta\Delta$ Ct method, normalized to a housekeeping gene.

Experimental Workflow: In Vitro Nrf2 Activation Assay





Click to download full resolution via product page

Caption: Workflow for in vitro Nrf2 activation assays.

### **Clinical Trial Methodologies**

- Psoriasis Clinical Trials:
  - Patient Population: Typically includes adults with moderate-to-severe plaque psoriasis.



- Primary Endpoint: The most common primary endpoint is the proportion of patients achieving a 75% or greater improvement in the Psoriasis Area and Severity Index (PASI) score from baseline (PASI 75) at a specified time point (e.g., 16 or 52 weeks).
- Secondary Endpoints: Often include PASI 90 and PASI 100 responses, changes in body surface area (BSA) affected, and Physician's Global Assessment (PGA) scores.
- Dosing: DMF is typically administered orally, with a dose-escalation schedule to improve tolerability.
- Multiple Sclerosis Clinical Trials:
  - Patient Population: Adults with relapsing-remitting multiple sclerosis (RRMS).
  - Primary Endpoint: The primary endpoint is usually the annualized relapse rate (ARR) over a defined period (e.g., 2 years).
  - Secondary Endpoints: Key secondary endpoints include the time to confirmed disability progression as measured by the Expanded Disability Status Scale (EDSS), and various magnetic resonance imaging (MRI) measures such as the number of new or newly enlarging T2 lesions and gadolinium-enhancing lesions.
  - Dosing: Oral administration of DMF, typically at a dose of 240 mg twice daily.

### Flow Cytometry for Lymphocyte Subset Analysis

- Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points during DMF treatment.
- Cell Staining: Peripheral blood mononuclear cells (PBMCs) are isolated and stained with a
  panel of fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3,
  CD4, CD8, CD45RO, CCR6, CXCR3) to identify and quantify various T-cell subsets (e.g.,
  Th1, Th17, memory T cells).
- Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to determine the percentage and absolute counts of different lymphocyte populations.



#### Conclusion

The foundational research on **dimethyl fumarate** has unveiled a complex and elegant mechanism of action that underpins its therapeutic success in both psoriasis and multiple sclerosis. Its ability to activate the Nrf2 antioxidant pathway, coupled with its modulation of key inflammatory signaling cascades like NF-kB and HCAR2, provides a robust rationale for its efficacy in these seemingly disparate autoimmune diseases. The wealth of quantitative data from rigorous clinical trials has firmly established its clinical utility. For researchers and drug development professionals, the story of DMF serves as a compelling example of how a deep understanding of fundamental cellular pathways can lead to the development of effective therapies for complex human diseases. Future research will likely continue to uncover even more nuanced aspects of DMF's immunomodulatory and cytoprotective effects, potentially opening avenues for its use in other inflammatory and neurodegenerative conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. Clinical efficacy of BG-12 (dimethyl fumarate) in patients with relapsing-remitting multiple sclerosis: subgroup analyses of the DEFINE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2/Keap1/ARE signaling: Towards specific regulation PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 10. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of dimethyl fumarate on lymphocyte subsets in patients with relapsing multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. Efficacy and Safety of Dimethyl Fumarate in Patients with Moderate-to-Severe Plaque Psoriasis: DIMESKIN-2, a Multicentre Single-Arm Phase IIIb Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyl Fumarate's Effectiveness and Safety in Psoriasis: A Real-Life Experience During the COVID-19 Pandemic PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of delayed-release dimethyl fumarate in relapsing-remitting multiple sclerosis: integrated analysis of the phase 3 trials PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effectiveness of Dimethyl Fumarate in Patients With Relapsing Multiple Sclerosis Switching After Suboptimal Response to Glatiramer Acetate, Including Patients With Early Multiple Sclerosis: Subgroup Analysis of RESPOND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. Dimethyl Fumarate Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dimethyl fumarate modulates the Treg-Th17 cell axis in patients with psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational research on dimethyl fumarate in psoriasis and multiple sclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753143#foundational-research-on-dimethyl-fumarate-in-psoriasis-and-multiple-sclerosis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com